molecular formula C16H17NO2 B14250454 Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- CAS No. 397325-81-4

Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-

Cat. No.: B14250454
CAS No.: 397325-81-4
M. Wt: 255.31 g/mol
InChI Key: LPZOWRJCKMUADU-UHFFFAOYSA-N
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Description

Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- is a complex organic compound with a unique structure that combines a methanone group with a 4-methoxyphenyl and a 4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-methoxybenzaldehyde with 4-methyl-1-(2-propenyl)-1H-pyrrole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-methoxyphenyl)phenyl-: Similar structure but lacks the pyrrole and propenyl groups.

    (4-Methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone: Contains a naphthofuran group instead of the pyrrole and propenyl groups.

    (4-CHLOROPHENYL)(4-METHOXYPHENYL)METHANONE: Contains a chlorophenyl group instead of the pyrrole and propenyl groups.

Uniqueness

Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

397325-81-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-methyl-1-prop-2-enylpyrrol-2-yl)methanone

InChI

InChI=1S/C16H17NO2/c1-4-9-17-11-12(2)10-15(17)16(18)13-5-7-14(19-3)8-6-13/h4-8,10-11H,1,9H2,2-3H3

InChI Key

LPZOWRJCKMUADU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1)C(=O)C2=CC=C(C=C2)OC)CC=C

Origin of Product

United States

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